Regulatory Designation as a Specified Pharmacopeial Impurity
Unlike generic azepanone derivatives, 1-methylazepan-4-one is explicitly designated as an identified impurity in two major antihistamine drug substances, creating regulatory-mandated demand for its pure form as a reference standard. It is registered as Clemastine Impurity 5 and Azelastine Impurity 14, and its hydrochloride salt is a British Pharmacopoeia (BP) reference standard . In contrast, the non-methylated azepan-4-one or the six-membered 1-methylpiperidin-4-one do not serve as specified impurities for these drugs, making them inadequate substitutes for analytical method validation or quality control testing [1].
| Evidence Dimension | Regulatory impurity status for Clemastine and Azelastine drug substances |
|---|---|
| Target Compound Data | Designated Clemastine Impurity 5 and Azelastine Impurity 14; HCl salt listed in British Pharmacopoeia |
| Comparator Or Baseline | Azepan-4-one (CAS 105416-56-6) and 1-Methylpiperidin-4-one (CAS 1445-73-4) are not listed as specified impurities for these drugs. |
| Quantified Difference | Binary (Specified vs. Not Specified); 'Clemastine Impurity 5' and 'Azelastine Impurity 14' are unique identifiers. |
| Conditions | Regulatory filings (DMF, ANDA) and Pharmacopoeia monographs |
Why This Matters
For laboratories conducting impurity profiling of clemastine fumarate or azelastine hydrochloride, procurement of this specific compound is non-negotiable to meet identification and quantification thresholds required by regulatory agencies.
- [1] CATO Research Chemicals. (n.d.). Azelastine Impurity 27 HCl. View Source
